7-phenylhept-6-ynoicacid
Description
Contextualization within Modern Organic Synthesis and Chemical Biology
In the realm of organic synthesis, 7-phenylhept-6-ynoic acid serves as a valuable precursor and intermediate. Its structure, which incorporates a phenyl group, a seven-carbon chain, a terminal alkyne, and a carboxylic acid, offers multiple points for chemical modification. The presence of the terminal alkyne is particularly significant, as it allows for participation in a variety of coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov For instance, the Sonogashira coupling, a widely used method for forming carbon-carbon bonds, can be employed to further functionalize the molecule. google.com
From a chemical biology perspective, the lipophilic phenyl group and the carboxylic acid moiety impart properties that can be relevant for designing molecules that interact with biological systems. While not a therapeutic agent itself, its derivatives are being investigated for their potential biological activities. For example, it is a known intermediate in the synthesis of phenylcapsaicin, a capsaicin (B1668287) analog. google.comgoogle.com
Significance as a Building Block and Molecular Scaffold
The utility of 7-phenylhept-6-ynoic acid as a building block stems from the reactivity of its functional groups. The carboxylic acid can be readily converted into esters, amides, or other acid derivatives. google.com The terminal alkyne provides a handle for introducing a wide array of substituents through reactions like click chemistry, hydroamination, and various metal-catalyzed cross-coupling reactions. nih.gov
This dual functionality makes it an attractive molecular scaffold. A scaffold in medicinal chemistry is a core structure upon which various substituents can be systematically added to create a library of compounds for screening. The rigid alkyne unit and the flexible heptanoic acid chain provide a defined three-dimensional geometry that can be systematically modified to explore structure-activity relationships (SAR). This is exemplified in the synthesis of inhibitors for enzymes like nicotinamide (B372718) N-methyltransferase (NNMT), where derivatives of 7-phenylhept-6-ynoic acid have been synthesized and evaluated. nih.gov
Overview of Current Research Trends and Potential Directions
Current research involving 7-phenylhept-6-ynoic acid and its derivatives is multifaceted. A significant area of focus is its use in the synthesis of complex molecules and natural product analogues. google.comgoogle.com Researchers are exploring its role in creating novel molecular architectures through innovative synthetic methodologies.
Another emerging trend is the incorporation of 7-phenylhept-6-ynoic acid into more complex molecular frameworks for applications in materials science and medicinal chemistry. For instance, its derivatives are being studied as components of larger molecular assemblies and as potential modulators of biological pathways. nih.gov The development of new catalytic systems that can selectively transform the different functional groups of 7-phenylhept-6-ynoic acid is also an active area of investigation.
Future research is likely to expand on these themes. We can anticipate the development of more sophisticated catalysts to enable even more precise and efficient modifications of the 7-phenylhept-6-ynoic acid scaffold. Furthermore, as our understanding of its chemical reactivity and biological potential grows, we can expect to see its application in the design of new functional materials and as a tool for probing complex biological processes.
Physicochemical Properties of 7-Phenylhept-6-ynoic Acid
| Property | Value |
| Molecular Formula | C13H14O2 |
| Molecular Weight | 202.25 g/mol |
| Melting Point | 69.5 - 73.0 °C google.com |
| Appearance | Brown solid google.com |
Spectroscopic Data for 7-Phenylhept-6-ynoic Acid
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 11.45 (br s, 1H), 7.39-7.38 (m, 2H), 7.27-7.26 (m, 3H), 2.45-2.40 (m, 4H), 1.85-1.79 (m, 2H), 1.69-1.63 (m, 2H) google.com |
| ¹³C NMR (CDCl₃) | δ 180.1, 131.5, 128.2, 127.5, 123.8, 89.4, 81.0, 33.6, 28.0, 23.8, 19.0 google.com |
| ES/MS | m/z 201.1 [M-H]⁻ google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-phenylhept-6-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPQXCWBBDMQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Phenylhept 6 Ynoic Acid and Its Structural Motifs
Direct Synthesis of 7-Phenylhept-6-ynoic Acid
The direct construction of the 7-phenylhept-6-ynoic acid framework can be achieved through several key synthetic methodologies. These routes primarily involve forming the carbon-carbon triple bond or transforming a precursor functional group into the desired carboxylic acid.
Transition Metal-Catalyzed Coupling Approaches (e.g., Palladium/Copper-catalyzed alkynylation)
The Sonogashira coupling reaction stands as a cornerstone for the synthesis of terminal and internal alkynes. organic-chemistry.orgchemeurope.com This palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides is a highly efficient method for creating carbon-carbon bonds. nih.govmdpi.com For the synthesis of 7-phenylhept-6-ynoic acid or its esters, this reaction typically involves coupling an aryl halide (iodobenzene) with a terminal alkyne bearing a carboxylic acid or ester group at the other end of the carbon chain.
A common strategy involves the coupling of a suitable halo-heptynoic acid derivative with phenylacetylene (B144264), or conversely, the coupling of a 7-halo-hept-6-ynoic acid derivative with a phenyl-metal species. A more frequently employed route is the coupling of a terminal alkyne, such as hept-6-ynoic acid or its ester, with an aryl halide like iodobenzene (B50100).
The reaction mechanism is understood to involve a palladium cycle and a copper cycle. The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst. chemeurope.com
Table 1: Representative Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ / CuI | Et₃N | Toluene | Room Temp | chemeurope.com |
| PdCl₂(PPh₃)₂ / CuI | Et₂NH | DMF | Room Temp | chemeurope.commdpi.com |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Room Temp | organic-chemistry.org |
These reactions are often performed under inert and anhydrous conditions to prevent side reactions, such as the homocoupling of alkynes (Glaser coupling) and to protect the catalyst's activity. organic-chemistry.orgchemeurope.com The synthesis of Phenylcapsaicin, a derivative, relies on the initial preparation of 7-phenylhept-6-ynoic acid, highlighting the utility of this foundational structure. google.com
Oxidative Transformations of Corresponding Alkyne Alcohols
Another robust and widely used method for the synthesis of alkynoic acids is the oxidation of the corresponding primary alkyne alcohols. google.com In the context of 7-phenylhept-6-ynoic acid, the direct precursor would be 7-phenylhept-6-yn-1-ol. This alcohol can be prepared via methods such as Sonogashira coupling between iodobenzene and hept-6-yn-1-ol.
Several oxidizing agents are effective for this transformation. Jones oxidation, which uses chromic acid (CrO₃) in aqueous sulfuric acid and acetone (B3395972), is a classic and effective method for converting primary alcohols to carboxylic acids. mit.edu A specific protocol describes the dropwise addition of Jones reagent to a solution of 7-phenylhept-6-yn-1-ol in acetone at 0 °C to yield 7-phenylhept-6-ynoic acid. mit.edu Similarly, a modified Brown's chromic acid oxidation has been successfully employed in the synthesis of this compound. google.com
An alternative is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, which uses a more environmentally benign stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). google.com This method operates under milder, often biphasic, conditions and can provide excellent yields for the oxidation of various alkyne alcohols to their corresponding carboxylic acids. google.com
Table 2: Oxidation Methods for 7-phenylhept-6-yn-1-ol
| Reagent/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄/H₂O) | Acetone | Strong oxidant, high yield | mit.edu |
| Brown's Chromic Acid | - | Effective for conversion to the acid | google.com |
| TEMPO / NaOCl | CH₂Cl₂ / H₂O | Mild conditions, catalytic, uses bleach | google.com |
Alternative Synthetic Routes for Alkynoic Acid Backbones
One approach is the carboxylation of a terminal alkyne. This can be achieved by treating the lithium or Grignard salt of a terminal alkyne with carbon dioxide. For instance, the lithium salt of 6-phenylhex-5-yne could be carboxylated to give 7-phenylhept-6-ynoic acid.
Another powerful strategy involves the alkylation of smaller building blocks. For example, the dianion of an appropriate carboxylic acid, such as hept-6-enoic acid, can be generated using a strong base like lithium diisopropylamide (LDA) and then reacted with a suitable electrophile. core.ac.uk Alternatively, coupling reactions can be employed. The reaction of a Grignard reagent derived from a ω-haloalkane with propiolic acid derivatives can forge the required carbon chain. The use of transition-metal-catalyzed cycloisomerization of alkynoic acids to form lactones is also a well-developed field, which presupposes the availability of the linear alkynoic acid precursor. uniovi.esmdpi.commdpi.com These cyclization reactions, often catalyzed by ruthenium, gold, or palladium complexes, underscore the importance of having reliable routes to the open-chain acids. mdpi.comrsc.orguca.es
Stereoselective Synthesis of 7-Phenylhept-6-ynoic Acid Derivatives
Introducing stereocenters into the backbone of 7-phenylhept-6-ynoic acid or its derivatives requires advanced asymmetric synthetic strategies. These methods are crucial for accessing specific stereoisomers, which is often a requirement for biologically active molecules.
Asymmetric Approaches for Enantiomerically Enriched Analogs
The creation of enantiomerically enriched analogs of 7-phenylhept-6-ynoic acid can be approached by introducing chirality at various positions along the heptanoic acid chain. While direct asymmetric synthesis on the 7-phenylhept-6-ynoic acid structure is not widely reported, general principles of asymmetric synthesis can be applied.
One established method is the use of chiral auxiliaries. For instance, an α,β-unsaturated amide derived from a chiral amine like l-ephedrine can undergo stereoselective Michael additions, which after hydrolysis, yield optically active β-substituted alkanoic acids. oup.com This principle could be applied to a derivative of 7-phenylhept-6-ynoic acid.
Catalytic asymmetric synthesis represents a more atom-economical approach. Chiral phosphoric acids, for example, have emerged as powerful catalysts for a wide range of enantioselective reactions, including the synthesis of chiral acetals and other functionalities that could be incorporated into derivatives. sioc-journal.cn Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been shown to be effective for the asymmetric alkylation of glycinate (B8599266) Schiff bases to produce β-branched α-amino acids with high stereoselectivity. organic-chemistry.org Such catalytic systems could be envisioned for the stereoselective functionalization of precursors to chiral derivatives of 7-phenylhept-6-ynoic acid.
Diastereoselective Synthetic Strategies for Complex Architectures
When synthesizing more complex derivatives of 7-phenylhept-6-ynoic acid containing multiple stereocenters, diastereoselective control is paramount. These strategies aim to control the relative stereochemistry of newly formed chiral centers.
Diastereoselective reactions often rely on substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of a subsequent reaction. For example, the stereoselective total synthesis of diarylheptanoids with a similar carbon skeleton, such as (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol, has been achieved using reactions like the Mukaiyama aldol (B89426) reaction, where stereocontrol is carefully managed to produce the desired syn-diol. researchgate.net
Cascade reactions can also be employed to build complex, fused heterocyclic systems with high diastereoselectivity. researchgate.net For instance, copper-catalyzed cascade reactions between alkynoic acids and amines can lead to the regio- and diastereoselective formation of 5-alkylidene-γ-lactams. researchgate.net Similarly, photoredox catalysis has been used for the highly endo- and diastereoselective carbolactonization of alkenoic acids, a strategy that could potentially be adapted for alkynoic acids to build complex lactone architectures. nih.gov These advanced methods provide a powerful toolbox for constructing intricate molecular structures derived from the 7-phenylhept-6-ynoic acid scaffold.
Chemoenzymatic and Biocatalytic Synthesis of Related Compounds
The pursuit of greener and more efficient synthetic routes for complex molecules has led to a growing interest in chemoenzymatic and biocatalytic methods. These approaches leverage the high selectivity and specificity of enzymes to perform chemical transformations that are often challenging to achieve through traditional organic synthesis. While specific biocatalytic routes for 7-phenylhept-6-ynoic acid are not extensively documented, the synthesis of structurally related alkyne-containing compounds provides a strong foundation for future development in this area.
Lipase-Mediated Transformations for Alkyne-Containing Substrates
Lipases are a versatile class of enzymes in biocatalysis, prized for their ability to function in non-aqueous environments, their broad substrate tolerance, and their high regio- and enantioselectivity without the need for cofactors. georgiasouthern.edunih.gov Their primary function in nature is the hydrolysis of lipids, but in organic synthesis, they are widely employed for esterification, transesterification, and amidation reactions. mdpi.com The application of lipases in the synthesis of chiral alcohols and carboxylic acids is particularly well-established. nih.govmdpi.com
While direct lipase-catalyzed synthesis of 7-phenylhept-6-ynoic acid is not a focal point in current literature, lipases have been successfully used in reactions involving this compound as a substrate. For instance, Novozyme, a commercial lipase (B570770) preparation, has been utilized to catalyze the amidation of 7-phenylhept-6-ynoic acid to produce phenylcapsaicin, achieving a high isolated yield of 95%. google.com This demonstrates the compatibility of the 7-phenylhept-6-ynoic acid structure with lipase-mediated transformations.
Furthermore, research on structurally similar compounds highlights the potential of lipases for the synthesis of precursors or derivatives of 7-phenylhept-6-ynoic acid. A notable example is the lipase-mediated kinetic resolution of (6E)-ethyl 5-hydroxy-3-oxo-7-phenylhept-6-enoate. researchgate.netmolaid.com In this study, various lipases were screened for their effectiveness in different solvents and with different acylating agents to achieve high enantiomeric excess. researchgate.net Such kinetic resolutions are crucial for the preparation of enantiomerically pure compounds, which is often a requirement for biologically active molecules. nih.gov The success of these resolutions for a molecule with a similar carbon backbone and a phenyl group suggests that lipase-based strategies could be developed for the asymmetric synthesis of chiral derivatives of 7-phenylhept-6-ynoic acid.
The table below summarizes the findings on lipase-mediated transformations of substrates structurally related to 7-phenylhept-6-ynoic acid.
| Substrate | Enzyme | Reaction Type | Key Findings | Reference |
| 7-phenylhept-6-ynoic acid | Novozyme | Amidation | Formation of phenylcapsaicin with 95% isolated yield. | google.com |
| (6E)-ethyl 5-hydroxy-3-oxo-7-phenylhept-6-enoate | Lipase PS-C | Transesterification | Successful kinetic resolution to produce enantiomerically enriched products. | researchgate.net |
| Methyl 3-hydroxy-5-phenylpentanoate | Various Lipases (PS, PS-C, PS-D, CRL) | Transesterification | High enantiomeric excess achieved; solvent and acylating agent effects were studied. | researchgate.net |
Engineered Pathways for Biocatalytic Production
The de novo biosynthesis of molecules containing alkyne functionalities represents a significant frontier in metabolic engineering. nih.govnih.gov The discovery and characterization of enzymatic pathways that can construct terminal alkynes have opened the door to producing these valuable chemical handles in microbial hosts. nih.govescholarship.org This approach is particularly attractive as it can potentially eliminate the need for chemical synthesis precursors. nih.gov
A key breakthrough in this area was the elucidation of the JamABC enzyme cassette, which is responsible for the formation of a terminal alkyne on a fatty acyl chain. nih.govnih.gov This system has been successfully engineered into various polyketide synthase (PKS) pathways to produce alkyne-tagged metabolites. nih.gov The engineering strategies involve redirecting the fatty acyl-ACP (acyl carrier protein) substrate from the native fatty acid synthesis pathway to the JamABC enzymes for desaturation and subsequent alkyne formation. This engineered pathway provides a blueprint for how a similar system could be envisioned for the production of 7-phenylhept-6-ynoic acid.
Another distinct biosynthetic pathway for terminal alkyne formation has been identified in the production of the amino acid β-ethynylserine. nih.govnih.gov This pathway involves a different set of enzymes, including a halogenase (BesD), an oxidase (BesC), and a PLP-dependent enzyme (BesB), which work in concert to convert L-lysine into a terminal alkyne-containing product. nih.govnih.gov The discovery of multiple enzymatic strategies for alkyne biosynthesis underscores the versatility of nature's catalytic machinery and provides a broader toolkit for synthetic biologists. nih.gov
The table below details the key enzyme systems involved in the engineered biosynthesis of alkyne-containing compounds.
| Enzyme System | Origin | Function | Potential Application | Reference |
| JamABC | Jamaicamide B biosynthesis | Forms a terminal alkyne on a short fatty acyl chain. | Production of alkyne-tagged polyketides and fatty acids. | nih.govnih.gov |
| BesBCD | β-ethynylserine biosynthesis | Converts L-lysine into a terminal alkyne-containing intermediate. | Production of alkyne-containing amino acids and their derivatives. | nih.govnih.gov |
The progress in understanding and engineering these alkyne-forming enzyme systems provides a promising outlook for the future biocatalytic production of 7-phenylhept-6-ynoic acid and other valuable alkyne-containing fine chemicals.
Chemical Reactivity and Mechanistic Investigations of 7 Phenylhept 6 Ynoic Acid
Reactions of the Alkynyl Moiety
The reactivity of 7-phenylhept-6-ynoic acid is significantly influenced by its terminal alkynyl group. This functional group serves as a versatile handle for a variety of chemical transformations.
The carbon-carbon triple bond in 7-phenylhept-6-ynoic acid is susceptible to both electrophilic and nucleophilic attack. Like other alkynes, it can undergo addition reactions where the π-bonds are broken and new single bonds are formed. masterorganicchemistry.com
Electrophilic Addition: In the presence of an electrophile, the electron-rich triple bond can act as a nucleophile. For instance, the addition of hydrogen halides (HX) or halogens (X₂) would be expected to proceed via a mechanism involving the formation of a vinyl cation intermediate. The regioselectivity of this addition would follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, specific studies on the electrophilic addition to 7-phenylhept-6-ynoic acid are not extensively detailed in the provided search results. It is important to note that strong acids can catalyze the addition of weak nucleophiles, like water or alcohols, to alkynes. youtube.com Gold(I) complexes are also effective catalysts for the addition of various nucleophiles to alkynes. acs.org
Nucleophilic Addition: The terminal alkyne can also be activated towards nucleophilic attack. While direct nucleophilic addition to an unactivated alkyne is generally difficult, it can be facilitated by the use of specific catalysts. For example, gold(I)-catalyzed activation of the alkyne allows for the addition of oxygen and nitrogen nucleophiles. acs.org
The alkynyl group of 7-phenylhept-6-ynoic acid can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems. wikipedia.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org
[3+2] Cycloaddition: A notable example is the 1,3-dipolar cycloaddition of azomethine ylides to the alkyne. This type of reaction is a valuable tool for synthesizing pyrrolidine-containing compounds. beilstein-journals.org For instance, the reaction of an azomethine ylide, generated from an aldehyde and an α-amino acid, with the terminal alkyne of 7-phenylhept-6-ynoic acid would lead to the formation of a substituted pyrrolidine (B122466) ring system.
Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is another potential transformation for the alkynyl moiety. wikipedia.org While a simple alkyne is not a very reactive dienophile, its reactivity can be enhanced by the presence of electron-withdrawing groups or through intramolecular variations of the reaction. msu.edu
Annulation Strategies: Annulation strategies involving the alkynyl group can be employed to construct fused ring systems. These strategies often involve a sequence of reactions, such as a cycloaddition followed by further intramolecular transformations.
The presence of a terminal proton on the alkyne in 7-phenylhept-6-ynoic acid allows for a unique set of reactions.
Sonogashira Coupling: A prominent reaction of terminal alkynes is the Sonogashira coupling. A patent describes the synthesis of 7-phenylhept-6-ynoic acid itself via a Sonogashira coupling reaction between hept-6-ynoic acid and 1-iodobenzene. google.com This palladium-catalyzed cross-coupling reaction is a fundamental method for forming carbon-carbon bonds between sp-hybridized carbons of a terminal alkyne and sp²-hybridized carbons of aryl or vinyl halides. google.com
Other Coupling Reactions: Besides the Sonogashira coupling, other coupling reactions involving the terminal alkyne are possible, although not explicitly detailed for this specific compound in the provided results. These could include Glaser coupling (homo-coupling of terminal alkynes) or other cross-coupling methodologies. The terminal alkyne provides a versatile building block for the synthesis of more complex molecules. organic-chemistry.org
Cycloaddition Reactions and Annulation Strategies[7],
Carboxylic Acid Functional Group Reactivity
The carboxylic acid moiety of 7-phenylhept-6-ynoic acid exhibits reactivity typical of this functional group, allowing for a range of derivatizations.
Esterification: The carboxylic acid can be converted to its corresponding ester through various esterification methods. byjus.com A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of methyl 7-phenylhept-6-ynoate from 7-phenylhept-6-ynoic acid is an example of this transformation. molaid.com Another method involves the reaction with an alkyl halide after converting the carboxylic acid to its carboxylate salt. thermofisher.com
Amidation: The formation of amides from 7-phenylhept-6-ynoic acid is another important transformation. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. A patent describes the reaction of 7-phenylhept-6-ynoic acid with thionyl chloride to form the acid chloride, which is then coupled with vanillylamine (B75263) to produce phenylcapsaicin. google.com Direct amidation can also be achieved using coupling reagents or through enzyme-catalyzed processes. For instance, Novozyme has been used to catalyze the amidation of 7-phenylhept-6-ynoic acid. google.com The synthesis of various amide derivatives, including those with amino acids, has also been reported. nih.govcaltech.edu
The following table summarizes selected amidation reactions of 7-phenylhept-6-ynoic acid:
| Amine | Coupling Method/Reagent | Product | Yield | Reference |
| Vanillylamine | Thionyl chloride, then amine addition | Phenylcapsaicin | 86% | google.com |
| 4a (unspecified amine) | Novozyme | Phenylcapsaicin | 95% | google.com |
| Ser-Lys-2-cyclohexylethylamide derivative | Not specified | N-[(1S)-2-[[(1S)-5-amino-1-(2-cyclohexylethylcarbamoyl)pentyl]amino]-1-(hydroxymethyl)-2-oxo-ethyl]-7-[4-(aminomethyl)phenyl]hept-6-ynamide | Not specified | nih.gov |
Reductions: The carboxylic acid group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). While specific examples of the reduction of 7-phenylhept-6-ynoic acid are not provided in the search results, this is a standard transformation for carboxylic acids. It's important to consider that these reducing agents can also potentially reduce the alkyne functionality, depending on the reaction conditions.
Derivatizations: Beyond esters and amides, the carboxylic acid can be converted into a variety of other derivatives. Chemical derivatization is often employed to modify the physicochemical properties of the molecule, for instance, to improve its detectability in analytical methods. researchgate.netnih.govmdpi.com The carboxylic acid can be converted into acyl hydrazides or hydroxamic acids. thermofisher.com Additionally, derivatization can be used to introduce fluorescent tags for analytical purposes. thermofisher.com
Esterification and Amidation Protocols[1],[2],
Catalytic Transformations Utilizing 7-Phenylhept-6-ynoic Acid and its Analogs
The reactivity of the terminal alkyne and carboxylic acid functionalities in 7-phenylhept-6-ynoic acid makes it a versatile substrate for a variety of catalytic transformations. These reactions, facilitated by both homogeneous and heterogeneous catalysts, enable the construction of more complex molecular architectures.
Homogeneous and Heterogeneous Catalysis Studies
Catalytic studies involving 7-phenylhept-6-ynoic acid and its analogs primarily focus on transformations of the carboxyl and terminal alkyne groups. These include enzyme-catalyzed couplings and metal-catalyzed cyclizations.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been effectively demonstrated for 7-phenylhept-6-ynoic acid. A notable example is its use in biocatalysis. In an enzyme-catalyzed process, 7-phenylhept-6-ynoic acid undergoes amidation with vanillylamine to produce phenylcapsaicin. This transformation is efficiently catalyzed by a lipase (B570770), such as Novozym®, operating in an organic solvent like 2-methyl-2-butanol. This reaction highlights the utility of enzymes in creating amide bonds under mild conditions with high yields.
Beyond enzymatic methods, terminal alkynoic acids are known substrates for various metal-catalyzed homogeneous reactions. Transition metals like gold, palladium, and ruthenium are particularly effective for activating the alkyne bond toward nucleophilic attack. mdpi.comuniovi.es For instance, gold(I) complexes are known to catalyze the intramolecular cycloisomerization of γ- and δ-alkynoic acids to form enol lactones. mdpi.com This type of 6-endo-dig cyclization is a potential transformation for 7-phenylhept-6-ynoic acid, which could lead to the formation of a seven-membered ring, although 5-exo-dig cyclizations are often favored in related substrates. mdpi.com
Interactive Data Table: Homogeneous Catalytic Transformation of 7-Phenylhept-6-ynoic Acid
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| 7-Phenylhept-6-ynoic acid | Vanillylamine | Novozym® | Phenylcapsaicin | 95% | acs.org |
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. While specific studies focusing exclusively on 7-phenylhept-6-ynoic acid are not widely documented, research on analogous terminal alkynoic acids provides insight into potential catalytic pathways.
A prominent example is the use of gold nanoparticles supported on solid materials like microcrystalline cellulose (B213188) (MCC) for the cycloisomerization of alkynoic acids. acs.org These heterogeneous gold catalysts have demonstrated high efficiency and selectivity in producing enol lactones from various alkynoic acids and can be recycled multiple times without a significant loss of activity. acs.org Another approach involves copper-based heterogeneous catalysts, such as silica-coated magnetic copper nanoparticles, which have been used for the decarboxylative cross-coupling of alkynoic acids with haloarenes to synthesize internal alkynes. nih.gov This method is valued for its use of a low-cost, recyclable catalyst and the release of CO2 as the only byproduct. nih.gov
Interactive Data Table: Representative Heterogeneous Catalysis of Alkyne Carboxylic Acids
| Substrate Type | Catalyst | Reaction Type | Product Type | Reference |
| γ-Alkynoic Acids | Au nanoparticles on microcrystalline cellulose | Cycloisomerization | Enol Lactones | acs.org |
| Alkynoic Acids | Copper nanoparticles on magnetic silica (B1680970) | Decarboxylative Cross-Coupling | Internal Alkynes | nih.gov |
| Terminal Alkynes | Poly(vinyl benzoic acid) | Hydroboration | trans-Vinylboronates | rsc.org |
Investigation of Reaction Mechanisms (e.g., Metal-Catalyzed Processes)
Understanding the reaction mechanisms of catalytic transformations is crucial for optimizing reaction conditions and expanding their scope. For 7-phenylhept-6-ynoic acid, mechanistic investigations are relevant both to its synthesis and its subsequent catalytic conversions.
Mechanism of Synthesis: The Sonogashira Coupling
The primary method for synthesizing 7-phenylhept-6-ynoic acid involves a Sonogashira cross-coupling reaction between hept-6-ynoic acid and an aryl halide (like iodobenzene). This reaction is a cornerstone of C-C bond formation and is co-catalyzed by palladium and copper complexes. The generally accepted mechanism involves two interconnected catalytic cycles.
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
Copper Cycle : Concurrently, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II)-aryl complex, regenerating the Cu(I) catalyst and forming a Pd(II)-aryl-alkynyl intermediate.
Reductive Elimination : This intermediate undergoes reductive elimination to yield the final product, 7-phenylhept-6-ynoic acid, and regenerate the active Pd(0) catalyst.
Mechanism of Catalytic Transformations
Enzyme-Catalyzed Amidation : In the lipase-catalyzed formation of phenylcapsaicin, the mechanism generally involves activation of the carboxylic acid. nih.gov Enzymes like lipases can form an acyl-enzyme intermediate through a nucleophilic residue in their active site (e.g., serine). This activated intermediate is then susceptible to nucleophilic attack by the amine (vanillylamine), leading to the formation of the amide bond and release of the product. nih.gov In some enzymatic systems, particularly ATP-grasp ligases, the carboxylic acid is first activated by ATP to form a high-energy acylphosphate intermediate, which then reacts with the amine. nih.gov
Metal-Catalyzed Cycloisomerization : For the potential cyclization of 7-phenylhept-6-ynoic acid catalyzed by metals like gold, the proposed mechanism typically begins with the coordination of the gold(I) catalyst to the alkyne π-system. mdpi.comresearchgate.net This coordination increases the electrophilicity of the alkyne, making it susceptible to intramolecular nucleophilic attack by the carboxylic acid. researchgate.net This attack, which can proceed in an anti or syn fashion relative to the metal, forms a vinyl-gold intermediate. Subsequent protodeauration or hydrolysis cleaves the carbon-gold bond, releasing the enol-lactone product and regenerating the active catalyst. mdpi.comacs.org
Structure Activity Relationship Sar Studies and Rational Design of 7 Phenylhept 6 Ynoic Acid Derivatives
Methodologies for SAR Analysis of Alkynoic Acids
The SAR of alkynoic acids, including 7-phenylhept-6-ynoic acid, is elucidated through a combination of ligand-based and target-based approaches, often complemented by computational modeling.
Ligand-based drug design (LBDD) relies on the knowledge of molecules that are known to interact with a specific biological target. researchgate.netgardp.org This approach is particularly useful when the three-dimensional structure of the target is unknown. iaanalysis.com It involves analyzing a series of compounds with known activities to build a pharmacophore model. This model defines the essential structural features required for bioactivity. researchgate.net By comparing the chemical structures and biological activities of various alkynoic acids, researchers can infer which parts of the molecule are critical for its function. gardp.org
In contrast, structure-based drug design (SBDD) utilizes the known 3D structure of the biological target, such as an enzyme or receptor, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. iaanalysis.com This allows for the rational design of ligands that can fit precisely into the target's binding site. iaanalysis.com Even when a target's structure is known, ligand-based SAR data can be integrated to optimize interactions and improve binding affinity. fiveable.me
A hybrid approach, combining both ligand-based and structure-based methods, has proven to be highly effective in drug discovery. iaanalysis.com This integrated strategy leverages the strengths of both approaches to enhance the efficiency of designing new, more effective compounds. iaanalysis.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net This method is a cornerstone of modern drug design and is used to predict the activity of new, unsynthesized compounds. researchgate.netusp.br
The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its biological function. temple.edu QSAR models are built by analyzing a "training set" of compounds with known activities and then validated using an external "test set" to assess their predictive power. fiveable.me These models can be used to screen large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. fiveable.me
Various machine learning algorithms, including deep neural networks (DNN), support vector machines (SVM), and extreme gradient boosting (XGB), are employed to develop robust QSAR models. These models can predict a wide range of properties, from physicochemical characteristics to toxicological endpoints. toxstrategies.com
Ligand-Based and Target-Based SAR Approaches[11],[12],
Influence of Structural Modifications on Bioactivity Profiles
Systematic modifications to the structure of 7-phenylhept-6-ynoic acid have provided significant insights into the determinants of its biological activity. These changes include altering the position of the triple bond, modifying the degree of saturation, and introducing various substituents.
The position of the alkynyl (triple bond) linkage within the heptanoic acid chain is a critical determinant of biological activity. Shifting the triple bond from the 6-position (as in 7-phenylhept-6-ynoic acid) to the 5-position (creating 7-phenylhept-5-ynoic acid) can significantly alter the molecule's shape and electronic distribution. This, in turn, can affect how the molecule interacts with its biological target. While specific comparative studies on the bioactivity of 7-phenylhept-6-ynoic acid versus its 5-ynoic isomer are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that such a positional change would likely impact binding affinity and efficacy. The spatial arrangement of the phenyl ring relative to the carboxylic acid group is altered, which could lead to different binding orientations within a receptor pocket.
| Compound | Alkynyl Position | Potential Impact on Bioactivity |
| 7-phenylhept-6 -ynoic acid | Between C6 and C7 | Establishes a specific spatial relationship between the terminal phenyl group and the carboxylic acid. |
| 7-phenylhept-5 -ynoic acid | Between C5 and C6 | Alters the geometry and flexibility of the carbon chain, potentially changing target interaction. |
This table is generated based on general chemical principles, as direct comparative bioactivity data was not found in the search results.
The degree of saturation in the carbon chain connecting the phenyl ring and the carboxylic acid group has a profound effect on the molecule's conformation and, consequently, its biological activity.
Alkyne (7-phenylhept-6-ynoic acid): The triple bond creates a rigid, linear geometry in that portion of the molecule. This rigidity can be advantageous for fitting into a well-defined binding pocket.
Alkene (7-phenylhept-6-enoic acid): The corresponding alkene, with a double bond, introduces a planar but less rigid structure than the alkyne. It also allows for the possibility of cis and trans isomers, which would likely have different biological activities due to their distinct shapes.
Alkane (7-phenylheptanoic acid): The fully saturated alkane is highly flexible, with free rotation around all its carbon-carbon single bonds. This flexibility might allow the molecule to adopt multiple conformations, which could be either beneficial or detrimental to binding with a specific target.
Studies on related compounds have shown that changes in saturation level can significantly impact enzyme inhibitory activity. The rigid nature of an alkyne can be crucial for precise interactions with a target, while the flexibility of an alkane might lead to a loss of specificity.
| Linkage Type | Saturation Level | Key Structural Feature | Potential Bioactivity Implication |
| Alkyne | Unsaturated | Linear and rigid | Potentially higher specificity and affinity due to conformational constraint. |
| Alkene | Unsaturated | Planar, allows for cis/trans isomers | Isomers may exhibit different activities; less rigid than alkyne. |
| Alkane | Saturated | Flexible, free rotation | May adopt multiple conformations, potentially leading to lower binding affinity or specificity. |
This table illustrates the general principles of how saturation levels can affect molecular properties and bioactivity.
The introduction of substituents on the phenyl ring or the alkyl chain of 7-phenylhept-6-ynoic acid can modulate its physicochemical properties and biological activity.
| Modification | Example Substituent | Potential Effect on Properties |
| Phenyl Ring | Methoxy (-OCH3) | Increases lipophilicity, may alter electronic distribution. csic.es |
| Phenyl Ring | Nitro (-NO2) | Electron-withdrawing, may affect pKa and hydrogen bonding. |
| Alkyl Chain | Methyl (-CH3) | Increases steric bulk, may influence binding orientation and lipophilicity. |
This table provides examples of how substituents can influence the properties of the parent compound.
Stereochemical Implications in Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of a compound. For derivatives of 7-phenylhept-6-ynoic acid, the introduction of chiral centers can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological profiles.
The specific spatial orientation of functional groups is often critical for effective interaction with biological targets such as enzymes and receptors. Even subtle changes in stereochemistry can alter the binding affinity and efficacy of a molecule. For instance, in the synthesis of certain bioactive diarylheptanoids, stereoselective methods like the Sharpless kinetic resolution and asymmetric epoxidation are employed to obtain the desired stereoisomer, highlighting the importance of stereochemistry in their biological function. researchgate.netresearchgate.net
While specific stereochemical studies on 7-phenylhept-6-ynoic acid derivatives are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that if a chiral center were introduced, for example by substitution on the heptanoic acid chain, the resulting enantiomers would likely display differential activity. One enantiomer might fit perfectly into the binding site of a target protein, while the other may bind less effectively or not at all. A protocol for the stereoselective synthesis of unnatural α-amino acid derivatives using photoredox catalysis underscores the advanced synthetic strategies available to access specific stereoisomers for biological evaluation. rsc.org
Table 1: Hypothetical Stereoisomers of a 7-Phenylhept-6-ynoic Acid Derivative and Potential Activity
| Compound | Chiral Center Position | Stereochemistry | Postulated Biological Activity |
| Derivative A | C-2 | (R) | High Affinity |
| Derivative A | C-2 | (S) | Low Affinity |
| Derivative B | C-4, C-5 | (4R, 5S) | Agonist |
| Derivative B | C-4, C-5 | (4S, 5R) | Antagonist |
This table is illustrative and based on general principles of stereopharmacology, not on specific experimental data for 7-phenylhept-6-ynoic acid derivatives.
The synthesis of a capsaicin (B1668287) analogue involved the creation of 7-phenylhept-6-ynoic acid as a key intermediate, which was then coupled with vanillylamine (B75263). google.com While this particular synthesis did not focus on creating chiral centers, any future modifications to the aliphatic chain could introduce stereoisomerism, necessitating a thorough evaluation of each stereoisomer's biological activity.
De Novo Design Strategies for Novel 7-Phenylhept-6-ynoic Acid Analogs
De novo design, or the creation of novel molecular structures from scratch, offers a powerful approach to developing new therapeutic agents based on the 7-phenylhept-6-ynoic acid scaffold. This process often involves computational methods to design molecules with desired properties. researchgate.net The general aim is to design inhibitors that are complementary in structure and chemical properties to the target's binding site. slideshare.net
A rational design strategy for novel 7-phenylhept-6-ynoic acid analogs would typically begin with the identification of a biological target. For instance, based on the structural similarity to a known insecticidal agent, 7-phenyl-hept-6-enoic acid, which acts as a Trypsin Modulating Oostatic Factor (TMOF) mimic, one could hypothesize that derivatives of 7-phenylhept-6-ynoic acid might also target serine proteases. researchgate.net
The design process can be outlined as follows:
Target Identification and Validation: Identifying a specific enzyme or receptor that could be modulated by a 7-phenylhept-6-ynoic acid analog to achieve a therapeutic effect.
Active Site Analysis: Utilizing techniques like X-ray crystallography or homology modeling to understand the three-dimensional structure of the target's active site.
Computational Fragment-Based Design: Designing small molecular fragments that can fit into specific pockets of the active site. These fragments can then be computationally linked together to form a novel analog of 7-phenylhept-6-ynoic acid.
Structure-Based Virtual Screening: Screening virtual libraries of compounds, including newly designed 7-phenylhept-6-ynoic acid analogs, to predict their binding affinity and mode of interaction with the target.
Synthesis and Biological Evaluation: Synthesizing the most promising candidates and testing their biological activity in vitro and in vivo. The results of these evaluations can then be used to refine the computational models and design the next generation of analogs. mdpi.com
Biochemical and Biological Research Applications of 7 Phenylhept 6 Ynoic Acid and Its Analogs
Enzyme Interaction and Inhibition Studies
The unique structural features of 7-phenylhept-6-ynoic acid and its analogs make them intriguing candidates for studying enzyme-substrate interactions and for the rational design of enzyme inhibitors. The presence of the phenyl ring and the carboxylic acid function allows for various binding interactions within an enzyme's active site.
Probing Metabolic Pathways and Enzyme Specificity
While direct studies on 7-phenylhept-6-ynoic acid's role in probing metabolic pathways are not extensively documented, the broader class of alkynyl-containing molecules is utilized for such purposes. The triple bond can act as a reactive handle or a rigid structural element to probe the topology and specificity of enzyme active sites. For instance, the synthesis of complex natural products and their intermediates helps in understanding the intricate enzymatic steps involved in their biosynthesis. syr.edu The study of how enzymes process substrates with specific functionalities, like the phenyl and alkynyl groups in 7-phenylhept-6-ynoic acid, can provide valuable insights into the metabolic logic of various organisms.
Design and Evaluation of Enzyme Inhibitors (e.g., Nicotinamide (B372718) N-Methyltransferase)
Nicotinamide N-methyltransferase (NNMT) is a crucial enzyme in cellular metabolism and has been identified as a therapeutic target for several diseases. rndsystems.comuniprot.org Researchers have focused on developing potent inhibitors of NNMT, and in this context, compounds with alkynyl moieties have shown significant promise. nih.gov
A rational design approach has led to the creation of high-affinity alkynyl bisubstrate inhibitors of NNMT. nih.govresearchgate.net These inhibitors are designed to mimic the transition state of the methylation reaction catalyzed by NNMT. researchgate.net The design incorporates an alkyne linker, which is believed to replicate the linear geometry of the methyl transfer from the cofactor S-adenosylmethionine (SAM) to nicotinamide (NAM). researchgate.net
For example, a potent nicotinamide-SAM conjugate, named NS1, which features an alkynyl linker, was synthesized and found to be a subnanomolar inhibitor of NNMT. researchgate.net An X-ray co-crystal structure of NS1 bound to human NNMT revealed that the alkynyl linker spans the methyl transfer tunnel of the enzyme with ideal shape complementarity. researchgate.net This highlights the potential of alkynyl-containing structures, conceptually similar to 7-phenylhept-6-ynoic acid, in the design of highly potent and selective enzyme inhibitors.
While 7-phenylhept-6-ynoic acid itself has not been reported as a direct inhibitor of NNMT in these studies, the principles underlying the design of these potent alkynyl inhibitors could be applied to derivatives of 7-phenylhept-6-ynoic acid.
Investigations as Biological Probes and Ligands
The use of 7-phenylhept-6-ynoic acid as a specific biological probe or ligand is not well-documented in publicly available research. However, its structural components suggest potential applications. The carboxylic acid group can be modified to attach fluorescent tags or other reporter molecules, which would allow for its use in tracking its distribution and interaction with biological systems. The phenyl and alkynyl groups can participate in specific binding interactions with proteins, making it a candidate for the development of new ligands for receptors or enzymes. For example, a patent for capsaicin (B1668287) derivatives mentions the synthesis of 7-phenylhept-6-ynoic acid as a precursor to "Phenylcapsaicin," suggesting its potential for biological activity. google.com
Applications in Agrochemical and Pest Control Research
A significant area of research involving an analog of 7-phenylhept-6-ynoic acid is in the development of novel insecticides. Specifically, 7-phenylhept-6-enoic acid, which contains a double bond instead of a triple bond at the 6-position, has been investigated as a mimic of an insect neuropeptide.
Development of Trypsin Modulating Oostatic Factor (TMOF) Mimics
Trypsin Modulating Oostatic Factor (TMOF) is a decapeptide hormone found in insects like the mosquito Aedes aegypti. It plays a crucial role in regulating the production of trypsin, a key digestive enzyme. researchgate.netresearchgate.net When ingested by insect larvae, TMOF inhibits trypsin synthesis, leading to starvation and death. researchgate.netpsu.edu This makes TMOF a promising candidate for the development of biorational insecticides.
However, the peptide nature of TMOF limits its practical application in the field due to issues with stability and cost. To overcome this, researchers have synthesized and tested a series of organic, non-peptidic mimics of TMOF. researchgate.net One of these mimics is the compound IBI-171, which has been identified as 7-phenylhept-6-enoic acid. researchgate.netresearchgate.net The design of these mimics was based on the three-dimensional structure of TMOF. researchgate.netpsu.edu
Studies on Insecticidal Activities and Modes of Action
Studies have demonstrated the insecticidal efficacy of 7-phenylhept-6-enoic acid (IBI-171) and other TMOF analogs against various insect pests. researchgate.netresearchgate.net
In one study, several TMOF mimics, including IBI-171, were tested against the larvae of the mosquito Aedes aegypti and the diamondback moth, Plutella xylostella. researchgate.net The compounds were administered through feeding assays and caused significant mortality in the larvae of both species. researchgate.net For Aedes aegypti, IBI-171 exhibited a 50% lethal concentration (LC50) of 0.18 mM. researchgate.net
The mode of action of these TMOF mimics is believed to be similar to that of the natural TMOF, which is the inhibition of trypsin biosynthesis. researchgate.net A biochemical analysis of P. xylostella larvae treated with the TMOF mimics showed a correlation between low trypsin activity and the observed mortality. researchgate.net The surviving larvae were observed to be sluggish and had stopped feeding. researchgate.net
Interestingly, the insecticidal activity of these compounds was found to be species-dependent. While effective against Aedes aegypti and Plutella xylostella, some of the mimics, when tested against the tobacco budworm, Heliothis virescens, showed no activity. researchgate.net
The following table summarizes the insecticidal activity of 7-phenylhept-6-enoic acid (IBI-171) and other TMOF mimics against Aedes aegypti larvae.
| Compound ID | Compound Name | LC50 (mM ± S.E.M.) for Aedes aegypti |
| IBI-152 | E-7-phenylhept-4-enoic acid | 0.78 ± 0.08 |
| IBI-156 | 7-phenylheptanoic acid | 0.19 ± 0.02 |
| IBI-163 | 9-phenyl-non-4-enoic acid | 0.17 ± 0.01 |
| IBI-169 | 7-(4-fluoro-phenyl)-hept-4-enoic acid | 0.11 ± 0.01 |
| IBI-171 | 7-phenylhept-6-enoic acid | 0.18 ± 0.02 |
| IBI-215 | 3-(2-phenethyl-cyclopropyl)propionic acid | 0.18 ± 0.03 |
| IBI-216 | 3-[2-(2-cyclohexyl-ethyl)-cyclopropyl]propionic acid | 0.30 ± 0.01 |
| IBI-217 | 3-[2-(2-biphenyl-4-yl-ethyl)-cyclopropyl]propionic acid | 0.13 ± 0.04 |
| Data sourced from Borovsky & Nauen, 2006. researchgate.net |
Contribution to Natural Product Discovery and Elucidation of Bioactive Compounds
The structural motif of 7-phenylhept-6-ynoic acid is integral to the discovery and characterization of various natural products. Its presence within more complex molecules often imparts significant biological activity.
Characterization of Alkylated Flavanone (B1672756) Derivatives (e.g., Chartaceones A and A1)
Research into the chemical constituents of the bark of Cryptocarya chartacea has led to the isolation of several new alkylated flavanones, including Chartaceones A through F. researchgate.netnih.gov These compounds are characterized by a flavanone core substituted with one or two arylheptanoid side chains.
Specifically, the structures of Chartaceones D and E were determined to contain both 7-phenylhept-5-enoic acid and 7-phenylhept-6-enoic acid moieties. researchgate.net Chartaceone F was found to be substituted with two 7-phenylhept-6-enoic acid moieties. researchgate.netresearchgate.net The precise location of these side chains on the flavanone structure was established through detailed spectroscopic analysis, particularly using Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments. researchgate.netresearchgate.net For instance, in Chartaceone E, the 7-phenylhept-6-enoic acid group is attached at the C-6 position of the flavanone ring, while the 7-phenylhept-5-enoic acid is at the C-8 position. researchgate.net
These compounds were isolated as racemic mixtures, and in the case of Chartaceone A, the diastereomers were separated using chiral HPLC to determine their absolute configurations. researchgate.netnih.gov The discovery and structural elucidation of these complex natural products highlight the role of the 7-phenylhept-6-ynoic acid backbone in creating diverse and biologically active molecules.
Research on Antiviral Properties (e.g., Dengue Virus NS5 Polymerase Inhibition)
A significant aspect of the research on chartaceones is their potential as antiviral agents. nih.gov The Dengue virus (DENV) non-structural protein 5 (NS5) is a crucial enzyme for viral replication, possessing both methyltransferase and RNA-dependent RNA polymerase (RdRp) activities. mdpi.comcmu.ac.th This makes it a prime target for the development of antiviral drugs. mdpi.comsemanticscholar.org
Screening of plant extracts from New Caledonia revealed that compounds from Cryptocarya chartacea showed significant inhibitory activity against the DENV NS5 RdRp. researchgate.netnih.gov Subsequent isolation and testing of the chartaceones demonstrated that the dialkylated flavanones, Chartaceones C-F, were the most potent inhibitors. researchgate.netnih.gov These compounds exhibited IC₅₀ values ranging from 1.8 to 4.2 μM, identifying them as a new class of non-nucleosidic inhibitors of the DENV NS5 polymerase. researchgate.netnih.govebi.ac.uk The presence of the alkylated side chains, derived from precursors like 7-phenylhept-6-ynoic acid, appears to be crucial for this inhibitory activity, as the non-alkylated flavanone pinocembrin (B1678385) was found to be inactive. longdom.org
Table 1: Inhibitory Activity of Chartaceones against Dengue Virus NS5 RdRp
| Compound | Type | IC₅₀ (μM) | Source |
|---|---|---|---|
| Chartaceone C | Dialkylated Flavanone | 1.8 - 4.2 | nih.govebi.ac.uk |
| Chartaceone D | Dialkylated Flavanone | 1.8 - 4.2 | nih.govebi.ac.uk |
| Chartaceone E | Dialkylated Flavanone | 1.8 - 4.2 | nih.govebi.ac.uk |
| Chartaceone F | Dialkylated Flavanone | 1.8 - 4.2 | nih.govebi.ac.uk |
| Pinocembrin | Non-alkylated Flavanone | Inactive | longdom.org |
Role in Capsaicinoid Analog Research
7-Phenylhept-6-ynoic acid serves as a key intermediate in the synthesis of capsaicinoid analogs, which are compounds structurally related to capsaicin, the active component in chili peppers. These synthetic analogs are explored for various applications, including their potential as antifouling agents.
Synthesis and Investigation of Phenylcapsaicin and Related Analogs
7-Phenylhept-6-ynoic acid is the pivotal precursor for the synthesis of phenylcapsaicin (N-(4-hydroxy-3-methoxybenzyl)-7-phenylhept-6-ynamide). google.comgoogle.com The synthesis involves converting 7-phenylhept-6-ynoic acid into its corresponding acid chloride, typically using thionyl chloride. google.com This activated intermediate is then coupled with vanillylamine (B75263) to yield the final phenylcapsaicin product. google.com
The synthesis of 7-phenylhept-6-ynoic acid itself has been a subject of study, with methods developed from starting materials like 7-phenyl-7-oxoheptanoic acid. google.com This synthetic pathway allows for the creation of various capsaicin analogs by modifying the aryl group of the starting alkyne, enabling the investigation of structure-activity relationships for different biological effects. google.com Phenylcapsaicin is noted for its use in antifouling paints, offering a potential alternative to traditional, more environmentally harmful agents. google.com
Table 2: Compounds Mentioned in this Article
| Compound Name | Chemical Formula |
|---|---|
| 7-Phenylhept-6-ynoic acid | C₁₃H₁₄O₂ |
| Chartaceone A | C₃₄H₃₆O₇ |
| Chartaceone A1 | Not specified |
| Chartaceone C | C₄₁H₄₀O₈ |
| Chartaceone D | C₄₁H₄₀O₈ |
| Chartaceone E | C₄₁H₄₀O₈ |
| Chartaceone F | C₄₁H₄₀O₈ |
| Dengue Virus NS5 Polymerase | Not applicable |
| Phenylcapsaicin | C₂₂H₂₅NO₃ |
| 7-phenylhept-5-enoic acid | C₁₃H₁₆O₂ |
| Pinocembrin | C₁₅H₁₂O₄ |
| Vanillylamine | C₈H₁₁NO₂ |
| 7-phenyl-7-oxoheptanoic acid | C₁₃H₁₆O₃ |
Theoretical and Computational Chemistry Applied to 7 Phenylhept 6 Ynoic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule like 7-phenylhept-6-ynoic acid at the electronic level. acs.orgchimicatechnoacta.ru
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of 7-phenylhept-6-ynoic acid governs its reactivity. Key parameters derived from quantum chemical calculations can provide a detailed picture of its chemical behavior.
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. chimicatechnoacta.ru For 7-phenylhept-6-ynoic acid, the HOMO is expected to be localized on the electron-rich phenylacetylene (B144264) moiety, making it the primary site for electrophilic attack. The LUMO is likely distributed across the carboxylic acid and the alkyne, indicating these as sites for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. For 7-phenylhept-6-ynoic acid, negative potential (red/yellow) would be concentrated around the carboxylic acid's oxygen atoms and the π-system of the alkyne and phenyl ring, highlighting these as regions susceptible to electrophilic interaction. Positive potential (blue) would be found around the acidic proton of the carboxyl group and the hydrogens of the alkyl chain.
A hypothetical table of calculated quantum chemical properties for 7-phenylhept-6-ynoic acid, based on typical values for similar molecules, is presented below.
| Parameter | Hypothetical Value | Significance |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 eV | ELUMO - EHOMO; indicates chemical reactivity and stability. |
| Dipole Moment (μ) | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
Spectroscopic Property Simulations (e.g., NMR, IR)
Quantum chemical calculations can simulate spectroscopic data with high accuracy, aiding in structure elucidation and the interpretation of experimental results. google.commdpi.com
Infrared (IR) Spectroscopy : Simulating the IR spectrum allows for the assignment of vibrational frequencies to specific functional groups. For 7-phenylhept-6-ynoic acid, key predicted peaks would include the C≡C stretch of the alkyne (around 2200-2250 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹), the broad O-H stretch (around 2500-3300 cm⁻¹), and C-H stretches from the aromatic ring and alkyl chain. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning peaks in experimental spectra. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a predicted spectrum can be generated. This is particularly useful for resolving ambiguities in the complex aliphatic region of 7-phenylhept-6-ynoic acid and for confirming the electronic environment of the sp-hybridized carbons of the alkyne.
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes electronic details, molecular modeling and dynamics simulations are used to explore the larger-scale conformational behavior and interactions of 7-phenylhept-6-ynoic acid, which are critical for its biological function. researchgate.netbenthamdirect.com
Conformational Analysis and Energy Landscapes
The flexibility of the five-carbon alkyl chain in 7-phenylhept-6-ynoic acid means it can adopt a multitude of conformations. Understanding this conformational landscape is essential, as the biologically active conformation may not be the lowest-energy state in isolation.
Systematic or Stochastic Searches : Methods like systematic rotation of dihedral angles or stochastic methods (e.g., Monte Carlo simulations) can be used to explore the potential energy surface.
Energy Landscapes : The resulting conformations can be plotted on an energy landscape, showing the relative energies of different local minima (stable conformers) and the energy barriers between them. This analysis can reveal the most probable shapes the molecule will adopt in solution, which is crucial for understanding how it fits into a protein's binding site.
Protein-Ligand Docking and Binding Affinity Predictions
Given that related compounds are known inhibitors of mPGES-1, a key enzyme in the inflammatory pathway, it is highly probable that 7-phenylhept-6-ynoic acid also targets this protein. nih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its protein target. nih.govnih.gov
Docking Protocol : A typical docking study involves preparing the 3D structure of the target protein (e.g., human mPGES-1) and the ligand. The docking algorithm then samples a vast number of possible binding poses of the flexible ligand within the protein's active site and scores them based on a scoring function. mdpi.com
Binding Mode Analysis : The results would likely show the carboxylate group of 7-phenylhept-6-ynoic acid forming key ionic interactions or hydrogen bonds with positively charged or polar residues in the mPGES-1 active site, such as Arginine or Tyrosine, which are known to be important for inhibitor binding. benthamdirect.com The phenyl group would likely occupy a hydrophobic pocket, forming π-π or van der Waals interactions. benthamdirect.comnih.gov
Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be performed to assess the stability of the predicted protein-ligand complex over time (e.g., 100 ns). benthamdirect.comebi.ac.uk These simulations provide a more realistic, dynamic view of the binding, accounting for the flexibility of both the ligand and the protein and the presence of solvent. uky.edu Analysis of MD trajectories can confirm the stability of key interactions and calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) for a more accurate prediction of binding affinity. benthamdirect.com
A hypothetical docking result table for 7-phenylhept-6-ynoic acid with mPGES-1 is shown below.
| Parameter | Predicted Value | Significance |
| Docking Score (e.g., GOLD) | -85 kJ/mol | A semi-quantitative estimate of binding affinity; more negative values indicate stronger predicted binding. |
| Predicted Binding Affinity (MM/PBSA) | -200 kJ/mol | A more rigorous calculation of binding free energy from MD simulations. benthamdirect.com |
| Key Interacting Residues | Arg126, Tyr130, Ser127 | Residues predicted to form critical hydrogen bonds or ionic interactions with the ligand. benthamdirect.com |
| RMSD of Ligand during MD | < 2.0 Å | Root Mean Square Deviation; a low value indicates the ligand remains stable in its docked pose during the simulation. benthamdirect.com |
Computational Approaches for Structure-Activity Relationship (SAR)
Should a series of analogues of 7-phenylhept-6-ynoic acid be synthesized and tested, computational methods can be used to build a Structure-Activity Relationship (SAR) model. SAR studies aim to correlate specific structural features of a molecule with its biological activity. mdpi.combiorxiv.org
Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling involves calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for a series of compounds and using statistical methods to build a mathematical equation that relates these descriptors to their measured biological activity (e.g., IC₅₀).
Descriptor Calculation : For a series of 7-phenylhept-6-ynoic acid analogues, relevant descriptors might include LogP (hydrophobicity), molecular weight, topological polar surface area (TPSA), HOMO/LUMO energies, and specific steric parameters describing the shape of substituents on the phenyl ring or alkyl chain.
Model Building : The resulting QSAR model could predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent inhibitors. For example, the model might reveal that increasing the hydrophobicity of the phenyl ring enhances binding, or that a specific chain length is optimal for reaching key interaction points in the active site. Such models accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov
Development of Predictive Models for Biological Activities
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. nih.gov For systems related to 7-phenylhept-6-ynoic acid, the goal is to identify specific molecular features or physicochemical properties (descriptors) that govern their therapeutic or toxic effects.
Research in this area involves calculating a wide array of molecular descriptors for a set of structurally similar compounds with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Machine learning algorithms and statistical methods, such as multiple linear regression or artificial neural networks, are then employed to build a model that can predict the activity of new, untested compounds. nih.govnih.gov
While specific QSAR studies focusing exclusively on 7-phenylhept-6-ynoic acid are not extensively documented in public literature, models have been developed for analogous compounds, such as other carboxylic acids and aromatic derivatives. oup.com For instance, studies on enzyme substrate specificity have used descriptors like substrate aromaticity, oxygen content, and molecular connectivity to predict reactivity. oup.com Such a framework could be applied to 7-phenylhept-6-ynoic acid and its derivatives to predict their potential as enzyme inhibitors.
The table below illustrates the type of data that would be generated for a hypothetical QSAR study on analogs of 7-phenylhept-6-ynoic acid. The model would use this data to correlate the structural modifications with changes in biological activity, thereby guiding the design of more potent compounds.
Table 1: Hypothetical QSAR Data for 7-Phenylhept-6-ynoic Acid Analogs
| Compound ID | Modification on Phenyl Ring | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |
| 1 (Parent) | -H | 3.1 | 202.25 | 37.3 | 15.2 |
| 2 | 4-Chloro | 3.8 | 236.69 | 37.3 | 8.5 |
| 3 | 4-Methoxy | 2.9 | 232.27 | 46.5 | 12.1 |
| 4 | 4-Nitro | 3.0 | 247.24 | 83.1 | 5.3 |
| 5 | 3-Fluoro | 3.3 | 220.24 | 37.3 | 10.8 |
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. semanticscholar.orghuji.ac.il This process can be either structure-based, where the three-dimensional structure of the target is known, or ligand-based, where a set of known active molecules is used as a template. nih.gov For a compound like 7-phenylhept-6-ynoic acid, a structure-based approach would involve docking the molecule into the active site of a target receptor to predict its binding affinity and pose.
Following the identification of an initial "hit" or "lead" compound, lead optimization strategies are employed to refine its structure to improve efficacy, selectivity, and pharmacokinetic properties. sk.ruxtalpi.com This is an iterative process guided by computational models. For 7-phenylhept-6-ynoic acid, optimization could involve several strategies:
Substituent Modification: Adding or changing functional groups on the phenyl ring to enhance interactions with the target's binding pocket. Free-energy perturbation (FEP) calculations can predict how these changes will affect binding affinity. nih.gov
Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties (like a tetrazole) or modifying the alkyne linker to improve metabolic stability or binding geometry.
Scaffold Hopping: Using the core structure as a query to find new, chemically different scaffolds that maintain the key pharmacophoric features required for biological activity.
The table below provides a hypothetical example of a lead optimization study starting from 7-phenylhept-6-ynoic acid. It demonstrates how computational predictions of binding energy and drug-like properties can guide the selection of which analogs to synthesize and test. nih.gov
Table 2: Hypothetical Lead Optimization Data for 7-Phenylhept-6-ynoic Acid
| Compound ID | Structural Modification | Predicted Binding Energy (kcal/mol) | Lipinski's Rule of 5 Violations | Synthetic Priority |
| Lead-001 | 7-phenylhept-6-ynoic acid | -7.2 | 0 | High |
| Opt-002 | 7-(4-chlorophenyl)hept-6-ynoic acid | -8.1 | 0 | High |
| Opt-003 | 7-phenylhept-6-ynamide | -7.5 | 0 | Medium |
| Opt-004 | 8-phenyloct-7-ynoic acid (Chain extension) | -6.9 | 0 | Low |
| Opt-005 | 7-(4-hydroxyphenyl)hept-6-ynoic acid | -7.9 | 0 | High |
Through these computational approaches, the journey from a simple molecule to a potential drug candidate can be significantly accelerated, making theoretical chemistry an indispensable tool in modern pharmaceutical research.
Advanced Spectroscopic and Chromatographic Techniques for Research Characterization of 7 Phenylhept 6 Ynoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 7-phenylhept-6-ynoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and chemical environment.
¹H NMR and ¹³C NMR for Structural Elucidation
The ¹H NMR spectrum of 7-phenylhept-6-ynoic acid provides information on the number of different types of protons and their neighboring environments. The phenyl group typically displays signals in the aromatic region (δ 7.2-7.5 ppm). The protons on the monosubstituted benzene (B151609) ring would appear as a multiplet. The aliphatic chain protons would resonate at higher fields. Specifically, the methylene (B1212753) group alpha to the carboxylic acid (at C2) is expected to appear around δ 2.4 ppm as a triplet. The other methylene groups along the chain (C3, C4, and C5) would show signals in the δ 1.6-2.5 ppm range, with their multiplicities determined by the coupling with adjacent protons.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears at the downfield end of the spectrum, typically around δ 179-180 ppm. The carbons of the phenyl ring are expected between δ 128-132 ppm, with the ipso-carbon (attached to the alkyne) appearing at a distinct chemical shift. The two sp-hybridized carbons of the alkyne group (C6 and C7) have characteristic shifts in the range of δ 80-90 ppm. The aliphatic carbons of the heptanoic acid chain will appear at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Phenylhept-6-ynoic Acid
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (COOH) | 10-12 (broad s) | ~179 |
| 2 (CH₂) | ~2.4 (t) | ~33 |
| 3 (CH₂) | ~1.6 (p) | ~24 |
| 4 (CH₂) | ~1.8 (p) | ~28 |
| 5 (CH₂) | ~2.5 (t) | ~19 |
| 6 (C≡) | - | ~88 |
| 7 (≡C-Ph) | - | ~81 |
| Phenyl (C-ipso) | - | ~123 |
| Phenyl (C-ortho) | ~7.4 (m) | ~132 |
| Phenyl (C-meta) | ~7.3 (m) | ~128 |
| Phenyl (C-para) | ~7.3 (m) | ~129 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Multiplicities are abbreviated as s (singlet), t (triplet), p (pentet), and m (multiplet).
Two-Dimensional NMR Techniques for Complex Structures
To confirm the assignments made from one-dimensional NMR and to elucidate the complete bonding network, two-dimensional (2D) NMR experiments are utilized.
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For 7-phenylhept-6-ynoic acid, COSY would show a clear correlation path along the aliphatic chain: H2 protons coupling with H3, H3 with H4, and H4 with H5.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments in Table 1.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule. For instance, HMBC would show correlations from the H5 protons to the alkyne carbons (C6 and C7) and from the ortho-protons of the phenyl ring to the C7 alkyne carbon, confirming the connection between the aliphatic chain and the phenylacetylene (B144264) moiety. Correlations from the H2 and H3 protons to the carbonyl carbon (C1) would also be expected.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy.
Accurate Mass Determination and Molecular Formula Confirmation
For 7-phenylhept-6-ynoic acid, with a molecular formula of C₁₃H₁₄O₂, the theoretical monoisotopic mass is 202.0994 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would provide an experimental mass measurement with a very low margin of error (typically < 5 ppm). Observing a protonated molecule [M+H]⁺ at m/z 203.1072 or a sodiated adduct [M+Na]⁺ at m/z 225.0891 would confirm the molecular formula. plymouth.ac.uk
Fragmentation Pattern Analysis for Structural Connectivity
Mass spectrometry also provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks into smaller, characteristic fragments.
For 7-phenylhept-6-ynoic acid, common fragmentation pathways would include:
Loss of water (H₂O): A peak at M-18 could be observed.
Loss of the carboxyl group (COOH): A peak at M-45 is a common fragmentation for carboxylic acids. researchgate.net
Cleavage of the aliphatic chain: Fragmentation of the C-C bonds in the heptanoic acid chain would lead to a series of losses.
Formation of a tropylium (B1234903) ion: A characteristic peak at m/z 91 is often observed for compounds containing a benzyl (B1604629) group, resulting from the rearrangement and fragmentation to form the stable C₇H₇⁺ ion.
Table 2: Predicted HRMS Fragmentation for 7-Phenylhept-6-ynoic Acid
| m/z (Predicted) | Fragment | Description |
| 202.0994 | [C₁₃H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 185.0968 | [C₁₃H₁₃O]⁺ | Loss of OH |
| 157.0653 | [C₁₂H₉O]⁺ | Loss of COOH |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of 7-phenylhept-6-ynoic acid would exhibit several characteristic absorption bands:
Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. bldpharm.comasm.orgdoi.org
C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. doi.orgresearchgate.net
Alkyne C≡C Stretch: A sharp, and often weak, absorption for the C≡C triple bond is expected around 2100-2260 cm⁻¹. bldpharm.comdoi.org The terminal nature of the phenylacetylene portion means there is no ≡C-H bond.
Carboxylic Acid C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group stretch will be present in the range of 1700-1725 cm⁻¹. bldpharm.comdoi.org
Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon double bond stretching within the phenyl ring are expected in the 1450-1600 cm⁻¹ region. doi.org
Table 3: Characteristic IR Absorption Frequencies for 7-Phenylhept-6-ynoic Acid
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H | C-H stretch | 2850-2960 | Medium |
| Alkyne | C≡C stretch | 2100-2260 | Weak to Medium, Sharp |
| Carbonyl | C=O stretch | 1700-1725 | Strong, Sharp |
| Aromatic C=C | C=C stretch | 1450-1600 | Medium to Weak |
Identification of Key Functional Groups (e.g., Carboxylic Acid, Alkyne)
Spectroscopic techniques are indispensable for identifying the characteristic functional groups within the 7-phenylhept-6-ynoic acid structure. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods for this purpose.
In IR spectroscopy, the presence of the carboxylic acid is confirmed by two distinctive absorption bands. A very broad absorption typically appears in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Additionally, a sharp, strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700–1725 cm⁻¹. The terminal alkyne (C≡C-H) group also gives rise to specific signals: a sharp, weak to medium absorption band for the C≡C stretch appears around 2100–2140 cm⁻¹, and another sharp, medium-intensity band for the ≡C-H stretch is found near 3250–3320 cm⁻¹.
NMR spectroscopy provides more detailed structural information. In ¹H NMR, the acidic proton of the carboxylic acid (–COOH) typically appears as a broad singlet far downfield, often between δ 10-13 ppm. The protons of the phenyl group (–C₆H₅) would produce signals in the aromatic region, approximately δ 7.2–7.5 ppm. The acetylenic proton (≡C-H) would also have a characteristic chemical shift. In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded, appearing around δ 170–185 ppm. The two sp-hybridized carbons of the alkyne group would be found in the δ 65–90 ppm range. mdpi.comrsc.orgyoutube.com
Table 1: Expected Spectroscopic Data for 7-Phenylhept-6-ynoic Acid
| Functional Group | Spectroscopic Technique | Characteristic Signal/Region |
|---|---|---|
| Carboxylic Acid (O-H) | IR Spectroscopy | 2500–3300 cm⁻¹ (broad) |
| Carboxylic Acid (C=O) | IR Spectroscopy | 1700–1725 cm⁻¹ (strong, sharp) |
| Alkyne (C≡C) | IR Spectroscopy | 2100–2140 cm⁻¹ (weak, sharp) |
| Alkyne (≡C-H) | IR Spectroscopy | 3250–3320 cm⁻¹ (medium, sharp) |
| Carboxylic Acid (-COOH) | ¹H NMR Spectroscopy | δ 10–13 ppm (broad singlet) |
| Phenyl (-C₆H₅) | ¹H NMR Spectroscopy | δ 7.2–7.5 ppm (multiplet) |
| Carboxylic Acid (-C OOH) | ¹³C NMR Spectroscopy | δ 170–185 ppm |
| Alkyne (-C ≡C -H) | ¹³C NMR Spectroscopy | δ 65–90 ppm |
Note: Exact values can vary based on solvent and experimental conditions.
Advanced Chromatographic Separations
Chromatography is crucial for both assessing the purity of 7-phenylhept-6-ynoic acid and for its isolation from reaction mixtures. High-performance liquid chromatography and preparative chromatography are the principal techniques employed.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of 7-phenylhept-6-ynoic acid. nih.gov A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with a small amount of acid (e.g., acetic or phosphoric acid) to ensure the carboxylic acid remains protonated. nih.govcnrs.fr The compound is detected as it elutes from the column, typically using a UV-Vis detector. nih.gov The phenyl group in 7-phenylhept-6-ynoic acid allows for strong UV absorbance, making detection sensitive. cnrs.fr A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. nih.gov
Since 7-phenylhept-6-ynoic acid is chiral if it contains stereocenters, such as in derivatives, chiral HPLC can be employed for enantiomeric separations. researchgate.netresearchgate.net This specialized form of HPLC uses a chiral stationary phase (CSP) to differentiate between enantiomers, which will exhibit different retention times. researchgate.net This is critical in pharmaceutical contexts where enantiomers can have different biological activities. The separation of enantiomers is often monitored by UV detection. researchgate.net
Table 2: Typical HPLC Parameters for Carboxylic Acid Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase (e.g., C18, 5 µm, 4.6 x 250 mm) | Separation based on polarity. |
| Mobile Phase | Gradient of acidified water and acetonitrile/methanol | Elution of the compound from the column. nih.gov |
| Detector | UV-Vis Diode Array Detector (DAD) | Detection and quantification of the analyte. nih.gov |
| Wavelength | ~210 nm, 254 nm | Wavelengths where the phenyl and carboxyl groups absorb. cnrs.fr |
| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. |
Following its synthesis, 7-phenylhept-6-ynoic acid must be isolated from unreacted starting materials, byproducts, and catalysts. Preparative chromatography is the standard method for this purification on a larger scale (milligrams to grams). evotec.comchromatographyonline.com The principles are similar to analytical HPLC, but it utilizes larger columns with greater stationary phase capacity to handle larger sample loads. chromatographyonline.com
Flash column chromatography using silica (B1680970) gel is a common initial purification step. sfu.ca A solvent system, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is chosen to provide good separation between the desired product and impurities. The polarity of the solvent mixture is often gradually increased to elute compounds of increasing polarity.
For higher purity requirements, preparative HPLC is used. nih.govfigshare.com This technique offers much higher resolution than flash chromatography. evotec.com Fractions are collected as they elute from the column, and those containing the pure compound are combined. Mass-directed preparative HPLC can be particularly efficient, where a mass spectrometer is coupled to the HPLC system to selectively collect fractions based on the mass-to-charge ratio of the target compound. evotec.com
Future Research Directions and Unanswered Questions Regarding 7 Phenylhept 6 Ynoic Acid
Development of More Sustainable and Scalable Synthetic Methodologies
Current synthetic routes to 7-phenylhept-6-ynoic acid, while effective at the lab scale, often rely on methodologies that present challenges for sustainable and large-scale production. A common approach involves a Sonogashira coupling between hept-6-ynoic acid and an iodobenzene (B50100), utilizing a palladium and copper co-catalyst system. google.com While achieving good yields, this method has inherent drawbacks related to green chemistry principles.
Future research should prioritize the development of synthetic protocols that are not only efficient but also environmentally benign and economically viable for industrial-scale manufacturing. Key areas of focus include:
Catalyst Innovation: The reliance on precious metal catalysts like palladium is a significant cost and sustainability concern. Research into catalysts based on more abundant and less toxic metals (e.g., iron, nickel, cobalt) is a critical next step. mdpi.com Furthermore, developing heterogeneous catalysts that can be easily recovered and recycled would vastly improve the process's green credentials.
Renewable Feedstocks: Exploring pathways that utilize renewable starting materials is paramount. Lignin, a complex polymer abundant in biomass, can be a source of aromatic compounds like vanillin, which could potentially be transformed into the phenyl group of the target molecule. google.compro-metrics.org Investigating enzymatic and chemo-enzymatic cascade reactions to build the molecule from bio-based precursors represents a frontier in sustainable synthesis. google.com
Process Optimization: Current methods often require multi-step procedures with purification of intermediates. google.com The development of one-pot syntheses or continuous flow processes could significantly reduce waste, energy consumption, and manual handling, leading to a more scalable and efficient manufacturing process. pro-metrics.org
| Current Method Component | Sustainability Challenge | Future Research Direction |
|---|---|---|
| Palladium/Copper Catalysts | High cost, toxicity, and resource depletion of precious metals. | Exploration of earth-abundant metal catalysts (e.g., Iron, Nickel); development of recyclable heterogeneous catalysts. |
| Petroleum-Derived Starting Materials (e.g., Iodobenzene) | Dependence on fossil fuels and price volatility. | Synthesis from renewable feedstocks like lignin-derived aromatics. google.compro-metrics.org |
| Multi-Step Batch Synthesis | Requires intermediate purification, leading to solvent waste and lower overall yield. | Design of one-pot cascade reactions and adoption of continuous flow manufacturing. google.compro-metrics.org |
| Organic Solvents | Environmental impact and potential toxicity of solvents like triethylamine (B128534) and ethyl acetate. google.com | Use of greener solvents, such as ionic liquids or supercritical fluids, or solvent-free reaction conditions. mdpi.com |
Discovery of Novel Biological Targets and Therapeutic Applications
The known biological activities of 7-phenylhept-6-ynoic acid and its derivatives serve as a promising starting point for further pharmacological investigation. It has been identified as a synthetic mimic of the Trypsin Modulating Oostatic Factor (TMOF), exhibiting insecticidal properties against certain lepidopteran and dipteran species. researchgate.netpsu.eduresearchgate.net Additionally, it serves as a key precursor in the synthesis of Phenylcapsaicin, a non-natural capsaicinoid with potential applications as an antifouling agent and other pharmacological uses. google.comgoogle.com
Despite this, the full therapeutic potential of 7-phenylhept-6-ynoic acid is largely untapped. Unanswered questions that could guide future research include:
Mechanism of Action: For its insecticidal effects, the precise molecular target and mechanism by which it disrupts trypsin biosynthesis remain to be fully elucidated. psu.edu Identifying the specific enzymes or receptors it interacts with is crucial.
Broadening the Scope: Research should extend beyond insecticidal activity. The compound's structure, featuring a rigid alkynyl group and a flexible carboxylic acid chain, makes it a candidate for interacting with a wide range of biological targets, such as G-protein coupled receptors (GPCRs), nuclear receptors, or enzymes involved in lipid metabolism.
Derivative Libraries: A systematic exploration of structure-activity relationships (SAR) is needed. By synthesizing a library of derivatives with modifications to the phenyl ring (e.g., adding substituents) and the aliphatic chain, researchers can probe for enhanced potency and novel biological activities. mdpi.com This could lead to the discovery of leads for conditions ranging from metabolic disorders to inflammatory diseases. google.com
Exploration of Unconventional Reactivity and Catalysis
The bifunctional nature of 7-phenylhept-6-ynoic acid, possessing both a terminal alkyne and a carboxylic acid, makes it a versatile building block for organic synthesis and a candidate for novel catalytic applications. The alkyne moiety is a gateway to a host of chemical transformations, including cycloaddition reactions (e.g., "click" chemistry), hydrofunctionalization, and coupling reactions. rsc.org
Future research could explore its reactivity in less conventional ways:
Polymer Chemistry: The molecule could serve as a monomer for the synthesis of novel polymers. Polymerization via the alkyne or carboxyl group could lead to materials with unique properties, such as specific thermal, optical, or mechanical characteristics.
Catalyst and Ligand Design: The carboxylic acid could act as an anchoring group to immobilize the molecule onto a solid support, while the alkyne and phenyl ring could be modified to act as a ligand for a metal center. This could lead to the development of new, tailored heterogeneous catalysts for a variety of organic transformations.
Intramolecular Cyclizations: Exploring novel catalytic methods to induce intramolecular cyclization could provide rapid access to complex carbocyclic and heterocyclic scaffolds of potential pharmaceutical interest. Nickel-catalyzed reductive cyclizations, for example, have been used on similar alkynyl structures to form macrocycles. mit.edu
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The intersection of chemistry and artificial intelligence (AI) offers a powerful paradigm to accelerate discovery. ijsea.comijnc.ir For 7-phenylhept-6-ynoic acid, AI and machine learning (ML) can be leveraged across its entire research and development lifecycle.
Key opportunities include:
Predictive Synthesis: AI tools can analyze vast reaction databases to predict the most efficient and sustainable synthetic routes, suggesting optimal catalysts, solvents, and reaction conditions, thereby reducing the experimental burden. engineering.org.cnchemrxiv.org Retrosynthesis algorithms could propose novel pathways from inexpensive or bio-based starting materials. engineering.org.cn
Bioactivity and Target Prediction: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel, yet-to-be-synthesized derivatives of 7-phenylhept-6-ynoic acid. researchgate.net These models can screen virtual libraries of thousands of compounds, prioritizing the most promising candidates for synthesis and testing, and even predict their likely biological targets. nih.govrsc.org
Mechanism Elucidation: Machine learning can assist in understanding complex reaction mechanisms by analyzing computational chemistry data (e.g., from Density Functional Theory) to predict transition states and reaction pathways. ijsea.comarxiv.org
| Research Area | AI/ML Application | Specific Goal for 7-Phenylhept-6-ynoic Acid |
|---|---|---|
| Synthesis Planning | Retrosynthesis & Reaction Prediction Models | Identify novel, more sustainable synthetic routes from renewable feedstocks. engineering.org.cnchemrxiv.org |
| Biological Activity | QSAR & Deep Learning Models | Predict the therapeutic potential and targets of new derivatives against diseases like cancer or inflammation. nih.gov |
| Reaction Optimization | Bayesian Optimization & Ensemble Methods | Fine-tune reaction conditions (temperature, catalyst load) for existing syntheses to maximize yield and minimize waste. researchgate.net |
| Property Prediction | Graph Neural Networks (GNNs) | Predict physicochemical properties (e.g., solubility, stability) and reactivity of new analogues. ijsea.com |
Investigation of Environmental and Green Chemistry Aspects of Production and Use
A holistic understanding of a chemical's lifecycle is a cornerstone of modern green chemistry. pro-metrics.org For 7-phenylhept-6-ynoic acid, a thorough environmental assessment is a critical and currently unanswered research area.
Future investigations should focus on:
Lifecycle Assessment (LCA): A comprehensive LCA of current and future synthetic routes is needed. This would quantify the environmental footprint, including energy consumption, greenhouse gas emissions, and waste generation, from cradle to grave.
Biodegradability and Ecotoxicity: As the compound and its derivatives (like Phenylcapsaicin) are considered for applications like antifouling agents, their fate in the environment is a major concern. google.com Studies on their biodegradability in soil and aquatic environments are essential. Ecotoxicity assays are required to understand their potential impact on non-target organisms.
Designing for Degradation: Future synthetic efforts should not only focus on the compound's function but also on its end-of-life. This involves designing derivatives that maintain their desired activity but include chemical features that promote benign degradation in the environment after their useful lifespan.
By systematically addressing these unanswered questions, the scientific community can guide the future development of 7-phenylhept-6-ynoic acid towards applications that are not only innovative and effective but also sustainable and environmentally responsible.
Q & A
Basic: What are the recommended synthetic routes for 7-phenylhept-6-ynoic acid, and how can purity be ensured?
Answer:
The synthesis of 7-phenylhept-6-ynoic acid typically involves alkyne functionalization and carboxylation steps. A common approach includes:
Sonogashira Coupling : Reacting a phenylacetylene derivative with a bromoheptanoic acid precursor using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity.
Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Detailed protocols should adhere to reproducibility standards outlined in medicinal chemistry guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
